molecular formula C14H19BrFNO2 B3043787 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane CAS No. 924817-75-4

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

Cat. No. B3043787
CAS RN: 924817-75-4
M. Wt: 332.21 g/mol
InChI Key: RBZPTCMSIPNDPT-UHFFFAOYSA-N
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Description

The compound “1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane” is a complex organic molecule. It contains a Boc-amino group, a bromo group, and a fluorophenyl group. The Boc-amino group is a common protecting group used in organic synthesis, particularly for the protection of amines . The bromo and fluorophenyl groups are halogen substituents that can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The Boc-amino group could be deprotected under acidic conditions . The bromo group could potentially undergo nucleophilic substitution reactions. The fluorophenyl group might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane plays a role in the synthesis of radiopharmaceuticals like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), used in medical imaging. This compound is synthesized through a two-step reaction, involving the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane and subsequent reactions (Klok et al., 2006).

Development of Cyclic Fluorinated Beta-Amino Acids

The chemical is utilized in synthesizing novel amino acids like 1-Boc-3-fluoroazetidine-3-carboxylic acid. This cyclic fluorinated beta-amino acid shows potential as a building block in medicinal chemistry, highlighting the versatility of this compound in synthesizing structurally unique amino acids (Van Hende et al., 2009).

Antitumor Activity

Enantiomerically pure 1, 2-diamino-1-(4-fluorophenyl)propanes, derived from similar compounds, have been synthesized and tested for antitumor activity. Particularly, their coordination with platinum led to the creation of complexes that demonstrated inhibitory effects on the MCF-7 breast cancer cell line, showcasing the compound's potential in cancer treatment research (Dufrasne et al., 2002).

Development of Glucose Sensing Materials

Research involving derivatives of amino-3-fluorophenyl boronic acid, synthesized from related compounds, is being used to construct glucose sensing materials. These materials operate at physiological pH, highlighting the compound's importance in developing novel biomedical applications (Das et al., 2003).

Synthesis of Antimicrobial Agents

1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, synthesized from similar bromo and fluorophenyl compounds, and their transition metal complexes have shown moderate to excellent antimicrobial activity against tested bacteria and fungi, indicating potential in antimicrobial drug development (Sampal et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as an intermediate in the synthesis of other compounds, its mechanism of action would be related to the specific reactions it undergoes. Unfortunately, without more specific information, it’s difficult to provide a detailed mechanism of action .

properties

IUPAC Name

tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZPTCMSIPNDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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